Methyl 4-carbamoylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Summary: Methyl 4-carbamoylbenzoate is utilized in pharmacological research for its potential therapeutic properties. It’s being explored for its efficacy in drug formulations and targeted delivery systems.

Results: Preliminary results suggest that Methyl 4-carbamoylbenzoate could enhance the solubility and absorption of certain drugs, potentially leading to more effective treatments .

Organic Synthesis

Summary: In organic synthesis, Methyl 4-carbamoylbenzoate serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the creation of carbamate compounds.

Results: The use of Methyl 4-carbamoylbenzoate has been shown to yield high-purity carbamates, which are valuable in various synthetic applications .

Material Science

Summary: Methyl 4-carbamoylbenzoate is investigated for its role in the development of new materials, such as polymers with specific functional properties.

Results: Studies indicate that polymers derived from Methyl 4-carbamoylbenzoate exhibit enhanced stability and functionality, making them suitable for industrial applications .

Analytical Chemistry

Summary: This compound is used as a standard or reagent in analytical procedures to quantify or identify other substances.

Results: The accuracy and precision of analytical methods have been improved by using this compound as a reference, ensuring reliable data for research and quality control .

Biochemistry Research

Summary: In biochemistry, Methyl 4-carbamoylbenzoate is explored for its interactions with biological macromolecules and its role in enzymatic reactions.

Results: Findings show that Methyl 4-carbamoylbenzoate can influence the activity of certain enzymes, which could lead to new insights into biochemical pathways .

Environmental Applications

Field: Environmental Science

Summary: The environmental impact of Methyl 4-carbamoylbenzoate is assessed, particularly its biodegradability and potential as an eco-friendly alternative in various applications.

Methods: Environmental testing involves assessing the compound’s stability under various conditions and its breakdown products through methods like LC-MS and GC-MS.

Results: Research indicates that Methyl 4-carbamoylbenzoate has a relatively low environmental persistence, suggesting it could be a more sustainable option in certain applications .

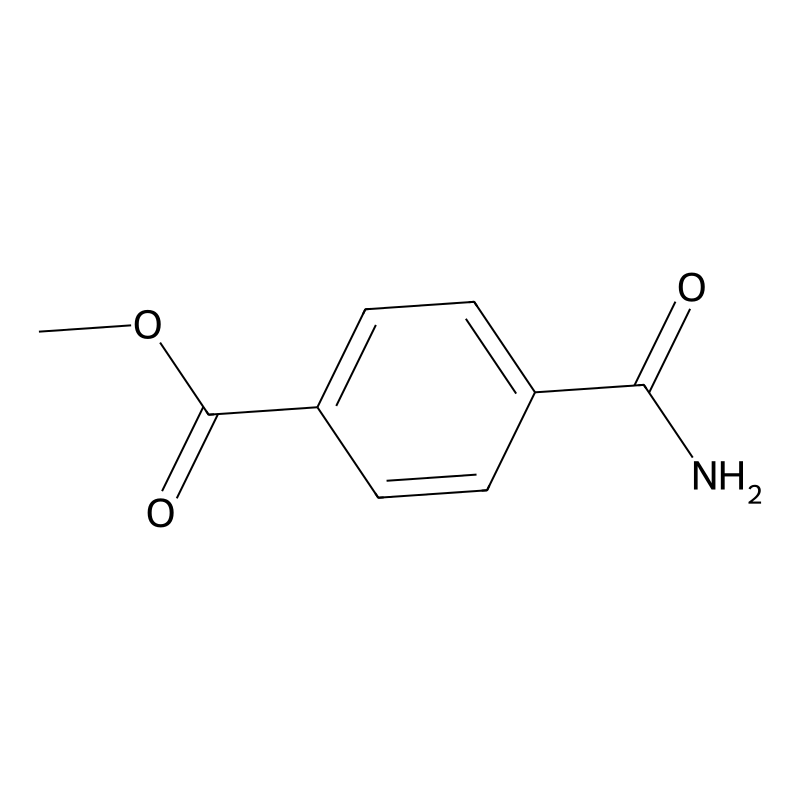

Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C₉H₉NO₃. It features a benzoate structure where a carbamoyl group is attached to the para position of the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield methyl 4-aminobenzoate and ammonia. The hydrolysis mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate followed by the release of methanol and formation of the corresponding carboxylic acid .

- Aminolysis: This compound can also react with amines in a process known as aminolysis, where the ester bond is cleaved, forming an amide and an alcohol. The mechanism is similar to hydrolysis, with amine acting as the nucleophile .

- Transesterification: Methyl 4-carbamoylbenzoate can undergo transesterification reactions, allowing for the exchange of its methoxy group with another alcohol, resulting in different esters .

Methyl 4-carbamoylbenzoate can be synthesized through several methods:

- Direct Acylation: One common method involves the acylation of methyl benzoate with an appropriate carbamoyl chloride under basic conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid produced during the reaction.

- Carbamate Formation: Another approach is to react methyl 4-hydroxybenzoate with phosgene or a similar reagent to form a carbamate intermediate, which can then be hydrolyzed to yield methyl 4-carbamoylbenzoate.

- Esterification: The compound can also be synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts .

Methyl 4-carbamoylbenzoate has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing drugs targeting microbial infections or inflammatory diseases.

- Agricultural Chemicals: It may be used in synthesizing herbicides or pesticides due to its reactivity and ability to modify biological pathways.

- Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, particularly those containing amide or ester functionalities .

Methyl 4-carbamoylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(n-(3-nitrophenyl)carbamoyl)benzoate | C₁₃H₁₂N₂O₄ | Contains a nitrophenyl group enhancing reactivity |

| Methyl 4-(phenylcarbamoyl)benzoate | C₁₅H₁₃N₁O₃ | Features a phenyl group which may affect biological activity |

| Methyl 4-(methoxy(methyl)carbamoyl)benzoate | C₁₄H₁₅N₁O₄ | Contains methoxy groups influencing solubility and reactivity |

Uniqueness

Methyl 4-carbamoylbenzoate's uniqueness lies in its specific arrangement of functional groups that allow for diverse chemical reactivity while maintaining potential biological activity. Its structure enables it to act as both an ester and an amide, making it versatile for various synthetic applications.

IUPAC Naming Conventions

The systematic IUPAC name, methyl 4-carbamoylbenzoate, reflects its substituent arrangement:

- Methyl ester: Derived from the esterification of the carboxylic acid group at position 1 of the benzene ring.

- Carbamoyl group: An amide substituent (-CONH₂) at position 4.

The numbering prioritizes the ester group (position 1), with the carbamoyl group occupying the para position (position 4). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | PubChem |

| InChI | InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | PubChem |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N | PubChem |

Synonyms and Registry Identifiers

This compound is cataloged under multiple aliases and registry numbers: